molecular formula C23H26O5Si B14902309 6-O-(tert-butyldiphenylsilyl)-d-galactalcycliccarbonate

6-O-(tert-butyldiphenylsilyl)-d-galactalcycliccarbonate

Cat. No.: B14902309
M. Wt: 410.5 g/mol
InChI Key: UAPADKGJFXDCLX-NJDAHSKKSA-N
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Description

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in organic synthesis. It is a derivative of D-galactal, modified with a tert-butyldiphenylsilyl group and a cyclic carbonate moiety. This compound is significant in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl groups of D-galactal. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The cyclic carbonate moiety is then formed through a reaction with a carbonate source under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves its role as a protective group in organic synthesis. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule . The cyclic carbonate moiety can undergo ring-opening reactions, providing a versatile platform for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to its combination of a bulky silyl protecting group and a cyclic carbonate moiety. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in complex carbohydrate synthesis .

Properties

Molecular Formula

C23H26O5Si

Molecular Weight

410.5 g/mol

IUPAC Name

(3aR,4R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

InChI

InChI=1S/C23H26O5Si/c1-23(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21-19(14-15-25-20)27-22(24)28-21/h4-15,19-21H,16H2,1-3H3/t19-,20-,21-/m1/s1

InChI Key

UAPADKGJFXDCLX-NJDAHSKKSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]4[C@@H](C=CO3)OC(=O)O4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C(C=CO3)OC(=O)O4

Origin of Product

United States

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